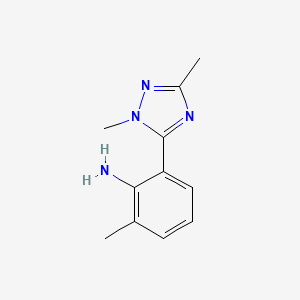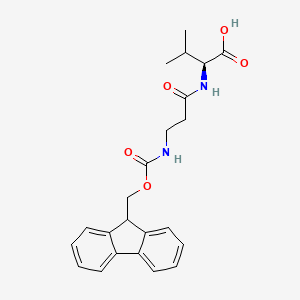![molecular formula C13H18F3N3 B13540969 2-[4-(1,1,1-Trifluoropropan-2-yl)piperazin-1-yl]aniline](/img/structure/B13540969.png)
2-[4-(1,1,1-Trifluoropropan-2-yl)piperazin-1-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(1,1,1-Trifluoropropan-2-yl)piperazin-1-yl]aniline is an organic compound that features a piperazine ring substituted with a trifluoropropyl group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,1,1-Trifluoropropan-2-yl)piperazin-1-yl]aniline typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.
Introduction of the Trifluoropropyl Group: The trifluoropropyl group is introduced via nucleophilic substitution reactions using 1,1,1-trifluoropropan-2-yl halides.
Coupling with Aniline: The final step involves coupling the substituted piperazine with aniline under conditions that promote nucleophilic aromatic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow chemistry techniques to enhance yield and purity. These methods often use automated systems to precisely control reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,1,1-Trifluoropropan-2-yl)piperazin-1-yl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorinating agents like thionyl chloride for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of halogenated anilines.
Scientific Research Applications
Chemistry
In chemistry, 2-[4-(1,1,1-Trifluoropropan-2-yl)piperazin-1-yl]aniline is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound for understanding how these groups influence the interaction of molecules with biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. Its structure is conducive to binding with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-[4-(1,1,1-Trifluoropropan-2-yl)piperazin-1-yl]aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the piperazine ring facilitates binding to receptors or enzymes. This combination can modulate various biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(1,1,1-Trifluoromethyl)piperazin-1-yl]aniline
- 2-[4-(1,1,1-Trifluoroethyl)piperazin-1-yl]aniline
- 2-[4-(1,1,1-Trifluorobutyl)piperazin-1-yl]aniline
Uniqueness
Compared to similar compounds, 2-[4-(1,1,1-Trifluoropropan-2-yl)piperazin-1-yl]aniline offers a balance between hydrophobicity and steric effects due to the trifluoropropyl group. This balance can enhance its binding affinity and selectivity for certain biological targets, making it a unique and valuable compound for research and development.
Properties
Molecular Formula |
C13H18F3N3 |
|---|---|
Molecular Weight |
273.30 g/mol |
IUPAC Name |
2-[4-(1,1,1-trifluoropropan-2-yl)piperazin-1-yl]aniline |
InChI |
InChI=1S/C13H18F3N3/c1-10(13(14,15)16)18-6-8-19(9-7-18)12-5-3-2-4-11(12)17/h2-5,10H,6-9,17H2,1H3 |
InChI Key |
GMOSMAVLEJAOFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(F)(F)F)N1CCN(CC1)C2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-2-yl}acetic acid](/img/structure/B13540896.png)

![1-[4-Fluoro-2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B13540901.png)

![tert-butyl 5',6'-dihydro-4'H-spiro[azepane-4,7'-furo[2,3-c]pyridine]-1-carboxylate](/img/structure/B13540905.png)


![Methyl2-amino-4-[(fluorosulfonyl)oxy]benzoate](/img/structure/B13540929.png)
![1-[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one hydrochloride](/img/structure/B13540937.png)



